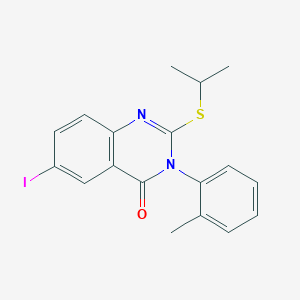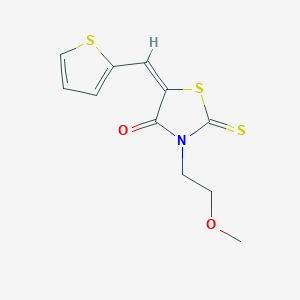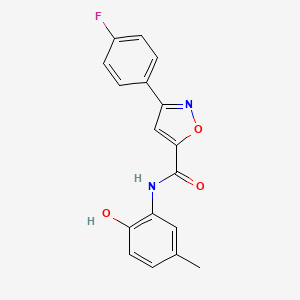![molecular formula C14H18ClFN2O B4650871 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4650871.png)
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane
Übersicht
Beschreibung
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane, also known as CFM-2, is a synthetic compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CFM-2 is a potent and selective inhibitor of the vesicular acetylcholine transporter (VAChT), which plays a crucial role in the release of acetylcholine (ACh) from cholinergic neurons.
Wirkmechanismus
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane acts as a competitive inhibitor of VAChT, which is responsible for the transport of ACh into synaptic vesicles. By binding to the active site of VAChT, this compound prevents the uptake of ACh and thereby reduces the amount of ACh available for release. This leads to a decrease in cholinergic neurotransmission and can have a range of effects on physiological processes such as learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various animal models. In rats, this compound has been shown to impair learning and memory in tasks such as the Morris water maze and the radial arm maze. This compound has also been shown to reduce the release of ACh in the hippocampus and cortex, which are regions of the brain that are involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has several advantages as a tool for scientific research. It is a potent and selective inhibitor of VAChT, which makes it a valuable tool for studying cholinergic neurotransmission. This compound is also relatively stable and can be used in a range of experimental conditions. However, there are also some limitations to the use of this compound. For example, it has been shown to have off-target effects on other transporters, which can complicate the interpretation of results. Additionally, the effects of this compound on cholinergic neurotransmission can be complex and can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane. One area of interest is the development of more selective inhibitors of VAChT that can be used to study cholinergic neurotransmission with greater specificity. Additionally, there is interest in studying the effects of this compound on other physiological processes such as attention and arousal. Finally, there is interest in exploring the potential therapeutic applications of this compound for conditions such as Alzheimer's disease, which is characterized by a loss of cholinergic neurons and impaired cholinergic neurotransmission.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of VAChT, which plays a crucial role in the release of ACh from cholinergic neurons. This compound has a range of effects on physiological processes such as learning and memory, and has several advantages as a tool for scientific research. However, there are also some limitations to the use of this compound, and there is ongoing research to develop more selective inhibitors of VAChT and explore the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective inhibitor of VAChT, which plays a crucial role in the release of ACh from cholinergic neurons. ACh is a neurotransmitter that is involved in a wide range of physiological processes such as learning, memory, attention, and muscle contraction. By inhibiting VAChT, this compound can reduce the release of ACh and thereby modulate cholinergic neurotransmission.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-17-6-3-7-18(9-8-17)14(19)10-11-12(15)4-2-5-13(11)16/h2,4-5H,3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKFUKQBGMWVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4650790.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4650797.png)


![3-methyl-5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4650809.png)

![4-{[(4-bromo-2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4650817.png)

![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-3-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650831.png)
![N-{2-(2,4-dichlorophenyl)-1-[(isopropylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4650834.png)



![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4650884.png)